3-Benzothiazol-2-yl-acrylic acid
Overview
Description
Molecular Structure Analysis
X-ray analysis provides detailed information on the molecular structure of benzothiazol-2-yl-acrylic acid derivatives. For example, the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate has been determined, highlighting the structural aspects of these compounds (Dölling et al., 1991).
Chemical Reactions and Properties
Benzothiazol-2-yl-acrylic acid derivatives undergo various chemical reactions, such as the environmentally benign synthesis of highly functionalized benzothiazolylidene from ortho-haloanilines, indicating their reactivity and functional group transformations (Saini et al., 2019).
Physical Properties Analysis
The physical properties of these compounds can be inferred from their synthesis and molecular structure. For instance, crystallographic studies provide insights into the solid-state structure, which is crucial for understanding the physical properties such as melting points and solubility (Aydin et al., 2002).
Chemical Properties Analysis
The chemical properties of benzothiazol-2-yl-acrylic acid derivatives are influenced by their molecular structure and reactivity. Studies show that these compounds can participate in various organic reactions, demonstrating their reactivity and potential for further chemical modifications (Farag et al., 1997).
Scientific Research Applications
Organic Synthesis and UV Light Irradiation : The preparation of cis- and trans-β-(benzothiazol-2-ylthio) acrylic acids, which are related to 3-Benzothiazol-2-yl-acrylic acid, has potential applications in organic synthesis and UV light irradiation (Rozhova & Zav’yalova, 1973).
Biological Activity : The esterification reaction of 3-(9H-imidazo[1,2-a]benzimidazol-3-yl)acrylic acids shows potential in producing biologically active compounds (Anisimova, Tolpygin & Borodkin, 2013).
Catalytic Activities in Heck Coupling Reactions : Palladium(II) benzothiazolin-2-ylidene complexes offer a convenient entry point for creating N,S-heterocyclic carbene complexes with diverse catalytic activities for Heck coupling reactions (Yen et al., 2006).
Synthesis of Novel Compounds and Isoxazole Derivatives : Benzothiazol-2-ylcarbonylhydroximoyl chloride, a versatile synthon, is used to synthesize novel compounds and isoxazole derivatives (Farag, Dawood & Abdelhamid, 1997).
Antioxidant and Antibacterial Agents : New benzothiazolopyridine and benzothiazolyl-triazole derivatives show promise as antioxidant and antibacterial agents (Arafat et al., 2022).
Aziridination of Enol Ethers : The irradiation of 2-azido-1,3-thiazole and 2-azido-1,3-benzothiazole in toluene solution leads to nitrene production, which can be aziridined with methyl acrylate or various enol ethers (D’Auria et al., 2009).
Treatment of Hypertension : The imidazole-5-acrylic acid series of nonpeptide angiotensin II receptor antagonists, including SK&F 108566, shows potential for treating hypertension (Keenan et al., 1993).
Corrosion Inhibition : Benzothiazole derivatives BTC 6 T and BTC 8 T demonstrate higher stability and inhibition efficiencies against steel corrosion in 1M HCl solutions, suggesting applications in various industries (Hu et al., 2016).
Future Directions
Benzothiazoles, including 3-Benzothiazol-2-yl-acrylic acid, are of great interest in the field of synthetic and medicinal chemistry due to their high biological and pharmacological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity , as well as the design of more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWKVCNWFMPGGM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzothiazol-2-yl-acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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